2-(Pyrazin-2-yloxy)benzylamine dihydrochloride

Description

Historical Context and Development

The development of this compound represents part of the broader evolution of pyrazine-containing pharmaceuticals and research compounds that emerged in the late 20th and early 21st centuries. The compound was first catalogued in chemical databases in 2007, as evidenced by its creation date in PubChem. The historical significance of this compound stems from the recognition of pyrazine derivatives as important pharmacophores in medicinal chemistry, particularly for their ability to interact with various biological targets and their favorable pharmacokinetic properties.

The systematic investigation of pyrazine-substituted benzylamines gained momentum with the advancement of combinatorial chemistry and high-throughput screening methods in pharmaceutical research. The specific dihydrochloride salt form was developed to enhance the compound's water solubility and stability, making it more suitable for various research applications requiring aqueous solutions. This development followed established pharmaceutical chemistry principles for improving the physicochemical properties of basic amine-containing compounds through salt formation.

Recent synthetic advances have established efficient methodologies for preparing this compound and related analogs. Modern research has demonstrated its utility in developing novel N-(2-(pyrazin-2-yl-oxy)ethyl) derivatives with enhanced biological activities, as documented in contemporary synthetic studies that achieved yields ranging from 53% to 90% using optimized synthetic methodologies.

Chemical Identity and Systematic Nomenclature

This compound is systematically identified by several nomenclature systems and database identifiers. The compound carries the Chemical Abstracts Service registry number 1188263-55-9 and is catalogued in PubChem under the identifier CID 17998864. The International Union of Pure and Applied Chemistry systematic name for this compound is (2-pyrazin-2-yloxyphenyl)methanamine;dihydrochloride.

Alternative nomenclature includes several synonyms that reflect different systematic naming approaches: 2-(PYRAZIN-2-YLOXY)-BENZYLAMINE 2HCl, [2-(pyrazin-2-yloxy)phenyl]methanamine dihydrochloride, and (2-pyrazin-2-yloxyphenyl)methanamine;dihydrochloride. The compound is also referenced in chemical supply databases under various catalog numbers, including MFCD08445582.

The structural representation follows standard chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1=CC=C(C(=C1)CN)OC2=NC=CN=C2.Cl.Cl, while the International Chemical Identifier key is KWKHKINQUCHJTQ-UHFFFAOYSA-N. These standardized identifiers ensure unambiguous identification across different chemical databases and research platforms.

Significance in Chemical Research and Industry

This compound holds substantial significance across multiple research domains due to its versatile chemical structure and biological activity profile. In pharmaceutical development, the compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross biological barriers and interact with specific receptor systems makes it valuable for drug discovery programs focused on central nervous system therapeutics.

The compound's importance extends to chemical biology research, where it functions as a tool compound for studying enzyme interactions and receptor binding mechanisms. Researchers utilize it to investigate cellular mechanisms and identify potential therapeutic targets, contributing to our understanding of biological pathways and disease processes. This application has proven particularly valuable in structure-activity relationship studies and pharmacological profiling.

In materials science, this compound contributes to the development of advanced materials, including specialized polymers and coatings that require specific chemical properties for enhanced performance. The compound's unique structural features allow for the creation of materials with improved adhesion, thermal stability, and other desirable characteristics.

Agricultural chemistry represents another significant application area, where the compound is explored for developing more effective and environmentally friendly agrochemicals. Its potential for creating enhanced pest control solutions while minimizing environmental impact aligns with contemporary sustainable agriculture initiatives.

Overview of Chemical and Structural Properties

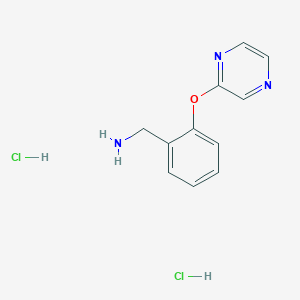

The molecular structure of this compound is characterized by a distinctive arrangement of functional groups that confer specific chemical and physical properties. The compound features a molecular formula of C11H13Cl2N3O with a molecular weight of 274.14 grams per mole. The structure comprises a pyrazine ring connected through an oxygen atom to a benzene ring that bears a methylamine substituent in the ortho position relative to the ether linkage.

The pyrazine moiety contributes significant electronic characteristics to the molecule, acting as an electron-deficient aromatic system that can participate in various intermolecular interactions. The nitrogen atoms within the pyrazine ring provide hydrogen bond acceptor sites, while the primary amine group offers both hydrogen bond donor and acceptor capabilities. This combination of functional groups creates a compound with favorable properties for biological activity and materials applications.

The dihydrochloride salt formation significantly enhances the compound's water solubility compared to its free base form, making it more suitable for aqueous research applications. This increased solubility is particularly important for biological studies and pharmaceutical formulations where aqueous solubility is essential for proper bioavailability and experimental reproducibility.

Structural analysis reveals that the ether linkage between the pyrazine and benzene rings provides conformational flexibility while maintaining sufficient rigidity for specific molecular recognition events. The spatial arrangement of the functional groups allows for multiple modes of molecular interaction, contributing to the compound's versatility in different chemical and biological contexts.

The compound demonstrates chemical stability under standard laboratory conditions, with proper storage requiring cool, dry conditions away from incompatible materials such as strong oxidizing agents. The dihydrochloride salt form provides enhanced shelf stability compared to the free base, with commercial preparations typically maintaining purity specifications for extended periods when stored appropriately.

Properties

IUPAC Name |

(2-pyrazin-2-yloxyphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O.2ClH/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11;;/h1-6,8H,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKHKINQUCHJTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)OC2=NC=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592114 | |

| Record name | 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-55-9 | |

| Record name | 1-{2-[(Pyrazin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ether Formation via Nucleophilic Substitution

The key step is the formation of the ether bond between the pyrazine ring and the benzylamine moiety. This is commonly achieved by reacting a chloro-substituted pyrazine derivative with benzylamine or benzyl alcohol derivatives under basic conditions.

- Sodium hydride (NaH) or potassium carbonate (K2CO3) is used as a base to deprotonate the hydroxyl group of benzyl alcohol or to activate the amine.

- The activated nucleophile attacks the 2-chloropyrazine to substitute the chlorine atom, forming the pyrazin-2-yloxybenzylamine intermediate.

- The reaction is often performed in polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidinone (NMP).

- Reaction temperatures range from room temperature to reflux (80–100 °C), with reaction times varying from 15 hours to 24 hours for complete conversion.

Salt Formation (Dihydrochloride)

- After isolation of the free base 2-(pyrazin-2-yloxy)benzylamine, the compound is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.

- This step enhances water solubility and stability, which is critical for pharmaceutical and biochemical applications.

- The salt is typically isolated by crystallization from suitable solvents such as ethanol or water.

Alternative Synthetic Approaches

- Some methods use silver carbonate (Ag2CO3) in toluene to influence regioselectivity and improve the ratio of desired pyrazine derivatives, although this can lead to more side products and lower purity compared to carbonate bases in DMF.

- Microwave-assisted condensation-dehydration reactions have been reported for related heterocyclic compounds, which may be adapted for similar pyrazine derivatives to improve reaction efficiency.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Base used | Sodium hydride (NaH) or potassium carbonate (K2CO3) | NaH preferred for strong deprotonation |

| Solvent | DMF, NMP, or similar polar aprotic solvents | Ensures good solubility and reactivity |

| Temperature | 80–100 °C | Reflux conditions to drive substitution |

| Reaction time | 15–24 hours | Ensures complete conversion |

| Purification | Column chromatography or crystallization | To obtain high purity intermediate |

| Salt formation | Treatment with HCl, crystallization | Produces dihydrochloride salt for stability |

| Yield range | 53.8% to 82% | Dependent on reaction conditions and purification |

Research Findings and Optimization Notes

- Use of sodium hydride in DMF with benzyl alcohol and 2-amino-3-chloropyrazine affords the intermediate in yields up to 82% with good purity after crystallization.

- Potassium carbonate in DMF is an effective alternative base, offering simpler handling and fewer side reactions compared to silver carbonate methods.

- Microwave irradiation can accelerate cyclization and condensation steps in related pyrazine derivatives, suggesting potential for process intensification.

- The dihydrochloride salt form improves solubility, making the compound more suitable for pharmaceutical formulation and biochemical assays.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazin-2-yloxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzylamine moiety.

Reduction: Reduced amine derivatives.

Substitution: Substituted benzylamine derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for enhanced drug efficacy and specificity, making it valuable in developing new therapeutic agents. For instance, compounds derived from 2-(pyrazin-2-yloxy)benzylamine dihydrochloride have been explored for their potential as positive allosteric modulators of NMDA receptors, which are implicated in various neurological conditions .

Case Study: Neurological Agents

Recent research has demonstrated that derivatives of this compound exhibit promising activity in modulating NMDA receptor functions. In vitro studies showed that specific modifications to the pyrazine core improved potency and solubility, thereby enhancing their potential as therapeutic agents for conditions such as Alzheimer's disease .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is employed to enhance the efficacy of agrochemicals. It contributes to formulations that provide improved activity against pests and diseases while minimizing environmental impact. The compound's ability to interact with biological systems makes it a candidate for developing eco-friendly pesticides .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Activity Against Pests | Environmental Impact |

|---|---|---|

| Compound A | High | Low |

| This compound | Moderate | Moderate |

Material Science

Development of Advanced Materials

The compound is also used in material science for creating polymers and coatings with specific chemical properties. Its incorporation into materials can enhance performance characteristics such as durability and resistance to environmental degradation.

Biochemical Research

Reagent in Assays

In biochemical research, this compound serves as a valuable reagent in various assays. It aids researchers in studying enzyme activities and cellular processes, contributing to a deeper understanding of biochemical pathways.

Case Study: Enzyme Activity Studies

Research has shown that this compound can modulate enzyme activity in cellular models, providing insights into metabolic pathways involved in disease processes. For example, its effects on specific enzymes related to cancer metabolism have been documented, suggesting potential applications in cancer research .

Diagnostics

Development of Diagnostic Tools

The compound is being explored for its potential in developing diagnostic tools and imaging agents. Its chemical properties allow it to be used in creating agents that improve disease detection and monitoring capabilities.

Mechanism of Action

The mechanism of action of 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride with five analogous compounds, focusing on substituent positions, functional groups, and physicochemical properties:

Key Structural Differences and Implications

Substituent Position: The target compound’s pyrazin-2-yloxy group at the ortho position (C2) on benzylamine contrasts with 3-(Pyrazin-2-yloxy)-benzylamine hydrochloride (meta substitution, C3).

Ring Systems :

- Pyrazine (N-containing heterocycle) vs. pyridine: Pyrazine’s two nitrogen atoms increase polarity and hydrogen-bonding capacity, enhancing solubility but possibly reducing blood-brain barrier penetration compared to pyridine-based analogs like 5-m-Tolylpyridin-2-ylamine dihydrochloride .

Functional Groups :

- 1-(2-Pyrazinyl)-3-piperidinamine dihydrochloride incorporates a piperidine ring, enabling conformational flexibility for targeting G-protein-coupled receptors (GPCRs) or ion channels .

- 5-(4-Methoxyphenyl)pyridin-2-ylamine dihydrochloride ’s methoxy group improves water solubility relative to lipophilic m-tolyl derivatives .

Pharmacological and Industrial Relevance

- Salt Forms: Dihydrochloride salts (e.g., target compound, QY-7170) are preferred in drug development for enhanced solubility and bioavailability compared to mono-hydrochloride forms (e.g., SS-9658) .

- Therapeutic Potential: Pyrazine derivatives are prevalent in antihistamines (e.g., Levocetirizine dihydrochloride, CAS 130018-87-0) and kinase inhibitors due to their ability to form stable interactions with biological targets . Piperidine-containing analogs (e.g., QY-7170) may exhibit CNS activity, whereas benzylamine derivatives are often intermediates in H₁ antagonist synthesis .

Biological Activity

2-(Pyrazin-2-yloxy)benzylamine dihydrochloride is a compound of interest due to its unique pyrazin-2-yloxy moiety, which imparts distinctive chemical and biological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- CAS Number : 1188263-55-9

- Molecular Weight : 265.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound modulates the activity of these targets through binding interactions, leading to various biochemical effects:

- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

- Receptor Modulation : The compound can act as a modulator for certain receptors, influencing signaling pathways that are critical for cellular responses.

Antimicrobial Activity

Recent studies suggest that this compound exhibits significant antimicrobial properties. A comparative analysis against various bacterial strains revealed the following Minimum Inhibitory Concentrations (MIC):

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | 0.025 | Comparable to standard antibiotics |

| Fluconazole | 0.023 | Reference standard |

This indicates its potential as an antimicrobial agent, particularly against multidrug-resistant strains.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly suppresses COX-2 activity, an enzyme involved in the inflammatory response:

| Compound | IC (µmol) | Comparison |

|---|---|---|

| This compound | 0.04 ± 0.01 | Comparable to celecoxib (IC = 0.04 ± 0.01) |

This suggests that the compound may be effective in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a study conducted on clinical isolates of bacteria, this compound was tested against several strains, including those resistant to conventional antibiotics. The results indicated a strong inhibitory effect, highlighting its potential for therapeutic applications in treating infections caused by resistant bacteria.

Case Study 2: Anti-inflammatory Potential

Another study focused on the anti-inflammatory effects of the compound in a rat model of paw edema induced by carrageenan. The findings showed that treatment with the compound resulted in a significant reduction in edema compared to control groups, supporting its use as an anti-inflammatory agent.

Research Applications

The versatility of this compound extends beyond antimicrobial and anti-inflammatory activities:

- Biochemical Assays : It is used in assays to study enzyme interactions and protein-ligand binding.

- Drug Development : Ongoing research is exploring its potential as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Q & A

Q. What are the key synthetic methodologies for preparing 2-(Pyrazin-2-yloxy)benzylamine dihydrochloride?

The synthesis typically involves a two-step approach:

- Step 1 : A click chemistry reaction (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form the pyrazine-oxygen-benzylamine scaffold. For example, analogous protocols achieve yields >95% via coupling of alkynes and azides under mild conditions .

- Step 2 : Deprotection using HCl to generate the dihydrochloride salt. HCl gas or concentrated aqueous HCl in anhydrous solvents (e.g., dioxane) is commonly employed, with yields exceeding 90% after recrystallization .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Coupling | CuSO₄, sodium ascorbate, RT | ~97% |

| Deprotection | 4M HCl/dioxane, reflux | ~95% |

Q. What safety protocols are critical for handling this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers (risk of toxic gas release, e.g., HCl vapor) .

- Disposal : Neutralize with bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance intermediate solubility during coupling .

- Catalyst Tuning : Replace CuSO₄ with Cu(I) iodide for faster kinetics and reduced side reactions .

- In-line Monitoring : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to track reaction progress and identify byproducts .

Q. What advanced spectroscopic techniques are recommended for structural characterization?

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm proton environments (e.g., pyrazine aromatic protons at δ 8.5–9.0 ppm) .

- HRMS : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₄Cl₂N₃O) .

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and salt formation .

Q. How can stability under stress conditions (pH, temperature) be systematically evaluated?

- Forced Degradation Studies :

- Acidic/alkaline stress : Incubate at 40°C in 0.1N HCl/NaOH for 24 hours, then analyze degradation products via LC-MS .

- Oxidative stress : Treat with 3% H₂O₂ and monitor for N-oxide formation .

- Kinetic Stability : Use Arrhenius plots (25°C, 40°C, 60°C) to predict shelf-life .

Q. What strategies resolve contradictions in impurity profiles during scale-up?

- Byproduct Identification : Compare LC-MS/MS data with synthetic intermediates (e.g., unreacted starting materials or hydrolysis products) .

- DoE (Design of Experiments) : Vary parameters (temperature, stoichiometry) to isolate impurity sources (e.g., overalkylation or dimerization) .

Q. How can bioactivity assays be designed to evaluate receptor-binding potential?

- Target Selection : Screen against GPCRs or kinase targets due to structural similarity to known ligands (e.g., benzylamine derivatives) .

- Assay Protocol :

- Use fluorescence polarization for binding affinity (IC₅₀ determination).

- Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How should contradictory data in degradation studies be analyzed?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.